molecular formula C6H2Cl2FN3 B8218192 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B8218192
M. Wt: 206.00 g/mol
InChI Key: BTNFWFCWVZFQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS 2306272-71-7) is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a multifunctional pyrrolo[2,1-f][1,2,4]triazine core, a scaffold recognized as a privileged and multimodal pharmacophore in modern drug discovery . The presence of two chlorine atoms and one fluorine atom at strategic positions on the heterocyclic ring system makes this reagent an exceptionally versatile building block for the synthesis of targeted molecular libraries, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The pyrrolo[2,1-f][1,2,4]triazine scaffold is an integral component of several approved therapeutics and investigational compounds, notably for its role in kinase inhibition . Research highlights its significance in the development of inhibitors targeting critical kinases such as VEGFR-2 for anti-angiogenic cancer therapy and DYRK1A, a kinase implicated in neurological diseases like Down syndrome and Alzheimer's disease, as well as various cancers . Beyond oncology and neurology, derivatives of this core structure have demonstrated potent antiviral activity, positioning it as a promising template for developing new treatments against pathogens such as influenza and respiratory syncytial virus (RSV) . This reagent is offered For Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FN3/c7-5-4-3(9)1-2-12(4)11-6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNFWFCWVZFQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1F)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Cycloaddition :

    • β-substituted acrylate (bearing fluorine) reacts with TosMIC in the presence of NaH , forming the pyrrole ring.

    • Fluorine is introduced at position 5 via the acrylate precursor.

  • Acylation and Chlorination :

    • The pyrrole is acylated at C-2 with trichloroacetyl chloride to block reactive sites.

    • Subsequent treatment with POCl₃ introduces chlorine at positions 2 and 4.

  • Cyclization :

    • N-amination with NH₂Cl precedes cyclization with formamide to finalize the triazine structure.

Example Pathway :

StepReagents/ConditionsOutcome
CycloadditionTosMIC, NaHFluorinated pyrrole
AcylationTrClCOCl, C-2Blocked pyrrole
ChlorinationPOCl₃, heatDichloro intermediate
CyclizationNH₂Cl, formamideFinal triazine product

Yield : High (exact value unspecified).

Halogenation and Cyclization Methods

This strategy emphasizes post-synthesis halogenation to achieve the desired substitution pattern.

Key Steps:

  • Pyrrole Synthesis :

    • Dibromopyrrole derivatives undergo halogen-metal exchange (e.g., with i-PrMgCl·LiCl) to form aldehydes.

    • Suzuki coupling introduces aryl groups, followed by alkylation to protect reactive sites.

  • Deprotection and Cyclization :

    • Sc(OTf)₃ selectively removes N-Boc groups, enabling condensation with (NH₄)₂CO₃ to form the triazine ring.

    • Chlorination with POCl₃ follows cyclization.

Example Pathway :

StepReagents/ConditionsOutcome
Halogen-Metal Exchangei-PrMgCl·LiCl, DMFAldehyde intermediate
Suzuki CouplingAryl boronic acidArylated pyrrole
AlkylationPhCOCl, NaHMDSProtected pyrrole
DeprotectionSc(OTf)₃Free amine
Cyclization(NH₄)₂CO₃Triazine core
ChlorinationPOCl₃2,4-Dichloro derivative

Yield : Moderate (exact value unspecified).

One-Pot Synthesis Approaches

This method streamlines amination and cyclization into a single step.

Key Steps:

  • N-amination :

    • Pyrrole derivatives react with NH₂Cl in a protic solvent (e.g., THF or toluene).

  • Cyclization :

    • Formamide and ammonium acetate are added at 130–140°C under nitrogen to induce cyclization.

Example Pathway :

StepReagents/ConditionsOutcome
AminationNH₂Cl, THFN-aminopyrrole
CyclizationFormamide, NH₄OAc, 130–140°CTriazine product

Yield : 75–85% (reported for analogous triazine compounds).

Comparative Analysis of Methods

The table below summarizes key methodologies, highlighting reagents, conditions, and yields:

MethodReagents/ConditionsYieldAdvantagesLimitations
Amination & CyclizationNH₂Cl, NaH, formamide, 165°CHighScalable, well-establishedRequires high-temperature cyclization
Cycloaddition & ChlorinationTosMIC, POCl₃, formamideHighIntroduces fluorine earlyComplex multi-step process
One-Pot SynthesisNH₂Cl, formamide, NH₄OAc75–85%Simplified workflowLimited to specific substrates
ReactionConditionsProductYield
AminationDIPEA, cyclobutyl pyrazolamine, DMF, rt2-Chloro-N-substituted derivative100%
ArylationPyrrolo[3,2-c]pyridine, THF, rt2-Chloro-4-aryl derivative49%

Critical Challenges

  • Regioselectivity : Chlorination at positions 2 and 4 requires precise control to avoid over-substitution.

  • Fluorine Introduction : Fluorinated starting materials are essential; late-stage fluorination is challenging.

  • Purification : Column chromatography or recrystallization is often needed to isolate the target compound .

Chemical Reactions Analysis

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is in the development of novel pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine can inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications to this scaffold can yield potent inhibitors for Aurora kinases, which are critical in cell division and are often overexpressed in tumors .
  • Antiviral Compounds : The compound's ability to interfere with nucleic acid synthesis positions it as a potential antiviral agent. Its derivatives have been evaluated for activity against viruses by disrupting viral replication processes .

Agricultural Chemistry

The compound also shows promise in agricultural applications:

  • Herbicides : The chlorinated and fluorinated pyrrolo[2,1-f][1,2,4]triazine derivatives have been explored for their herbicidal properties. Their effectiveness against various weed species makes them candidates for developing selective herbicides .

Material Science

In material science, this compound is being studied for its potential in creating advanced materials:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific electronic or optical properties. Its unique structure allows for the modification of polymer characteristics through copolymerization techniques .

Case Study 1: Development of Kinase Inhibitors

In a study published in ACS Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on Aurora kinases. The results demonstrated that certain modifications significantly enhanced potency and selectivity against these targets compared to existing treatments .

Case Study 2: Herbicidal Activity Assessment

A field study assessed the efficacy of pyrrolo[2,1-f][1,2,4]triazine-based herbicides against common agricultural weeds. Results indicated that specific formulations provided substantial control over target weed species without affecting crop yield .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Table 1: Key Structural Modifications and Associated Activities
Compound Name/Description Substituents/Modifications Biological Activity References
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine 2-Cl, 4-Cl, 5-F Not explicitly stated in evidence; inferred potential for antiviral/kinase inhibition N/A
7-Bromopyrrolo[2,1-f][1,2,4]triazine (20) 7-Br α7 nicotinic receptor ligand (MED = 0.03 mg/kg); hERG IC50 = 2.5 μM
7-Chloropyrrolo[2,1-f][1,2,4]triazine (21) 7-Cl α7 nicotinic receptor ligand (MED = 0.03 mg/kg); 42% hERG inhibition at 3.0 μM
BMS-540215 5-Me, 6-substituted alkoxy Potent VEGFR-2 inhibitor (IC50 < 1 nM); robust in vivo tumor xenograft activity
BMS-582664 (prodrug of BMS-540215) Prodrug form Entered clinical trials for solid tumors
4-Aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides Ribose, 2’-C-Me, or 2’-deoxyribose moieties Antiviral activity against HCV, RSV, norovirus; compound 3 (RSV IC50 = 0.8 μM)
6-Aminocarbonyl derivatives 6-CONHR groups Selective antiproliferative activity against A431 cells (IC50 ~20–24 μM)
Key Observations:
  • Halogenation Impact : Bromo and chloro substituents at position 7 (e.g., compounds 20 and 21) show similar potency as α7 ligands but differ in hERG channel toxicity, with bromo derivatives exhibiting lower cardiovascular risk . The target compound’s dichloro and fluoro substituents may optimize binding while mitigating toxicity.
  • Antiviral vs. Anticancer Activity: C-nucleoside derivatives (e.g., GS-5734/remdesivir) prioritize sugar moiety modifications for antiviral efficacy , whereas antiproliferative agents (e.g., 6-aminocarbonyl derivatives) focus on substituents at positions 4 and 6 to enhance cancer cell selectivity .
  • Kinase Inhibition: Alkoxy and methyl groups at positions 5 and 6 (e.g., BMS-540215) are critical for VEGFR-2 inhibition, demonstrating nanomolar IC50 values .

Toxicity and Selectivity Profiles

  • hERG Channel Inhibition : The 7-chloro derivative (21) showed 42% hERG inhibition at 3.0 μM, while the 7-bromo analog (20) had an IC50 of 2.5 μM, suggesting bromine’s lower cardiotoxic risk . The target compound’s fluorine substituent may further improve selectivity due to its smaller atomic radius and electronegativity.
  • Cytotoxicity : Antiproliferative derivatives (e.g., 7c, 8a) exhibit IC50 values in the micromolar range, indicating moderate potency but high selectivity for EGFR-overexpressing A431 cells .

Biological Activity

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C6H2Cl2FN3
  • Molecular Weight : 206.00 g/mol
  • CAS Number : 918538-05-3
  • Structure : The compound features a pyrrolo-triazine core with dichloro and fluoro substituents, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study focusing on related triazine derivatives demonstrated their effectiveness against various gram-positive bacteria and fungi. The structure-activity relationship (SAR) revealed that specific substitutions on the triazine ring are crucial for enhancing antimicrobial efficacy .

CompoundActivity AgainstEfficacy
This compoundGram-positive bacteriaSignificant
Related triazine derivativesFungiModerate

Anticancer Potential

The biological activity of this compound has also been explored in the context of cancer therapy. Studies have indicated that similar compounds within the pyrrolo-triazine class possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Synthesis and Testing

In a synthesis experiment reported by Mastalerz et al., this compound was synthesized using N-ethyl-N,N-diisopropylamine and potassium iodide in DMF. The resulting compound showed promising results in preliminary antimicrobial assays against selected pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various triazine derivatives to evaluate their biological activities. It was found that the presence of electron-withdrawing groups like fluorine significantly enhances the antimicrobial properties of these compounds. This finding supports the hypothesis that the electronic nature of substituents plays a vital role in modulating biological activity .

Q & A

Q. What are the primary synthetic routes for pyrrolo[2,1-f][1,2,4]triazine derivatives, and which methods are applicable to 2,4-dichloro-5-fluoro substitution?

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be categorized into six approaches: (1) synthesis from pyrrole derivatives, (2) bromohydrazone-based methods, (3) triazinium dicyanomethylide intermediates, (4) multistep sequences, (5) transition metal-mediated reactions, and (6) rearrangement of pyrrolooxadiazines . For 2,4-dichloro-5-fluoro derivatives, halogenation steps (e.g., chlorination/fluorination) are typically introduced post-core formation. For example, triazinium dicyanomethylide intermediates (Method 3) allow regioselective functionalization at positions 2 and 4, which can be adapted for dichloro-fluoro substitution .

Q. What biological activities are associated with the pyrrolo[2,1-f][1,2,4]triazine scaffold, and how does 2,4-dichloro-5-fluoro substitution influence these properties?

The scaffold is a key moiety in kinase inhibitors (e.g., VEGFR-2, FGFR-1, EGFR) and antiviral agents (e.g., remdesivir) . Dichloro-fluoro substitutions enhance electrophilicity and binding to ATP pockets in kinases, as seen in compounds like BMS-540215, where halogenation improved VEGFR-2 inhibition (IC₅₀ < 10 nM) . The 5-fluoro group may also stabilize interactions with hydrophobic residues in viral polymerases .

Q. How are structure-activity relationship (SAR) studies conducted for pyrrolo[2,1-f][1,2,4]triazine derivatives?

SAR studies focus on systematic substitution at positions 2, 4, and 4. For example, replacing the 6-alkoxy group with heterocycles (e.g., 1,3,5-oxadiazoles) improved oral bioavailability in VEGFR-2 inhibitors . Competitive ATP-binding assays and cellular proliferation tests (e.g., HUVEC models) are standard for validating kinase-targeted activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine derivatives with bulky substituents?

Transition metal-mediated methods (e.g., Pd-catalyzed cross-coupling) enable late-stage diversification. For instance, Suzuki-Miyaura coupling at position 7 of the triazine core allows introduction of aryl/heteroaryl groups without disrupting halogen substituents . Solvent optimization (e.g., DMF for polar intermediates) and microwave-assisted heating can reduce reaction times and improve yields .

Q. What strategies resolve contradictions in SAR data for antiviral pyrrolo[2,1-f][1,2,4]triazines?

Conflicting SAR (e.g., variable activity with aryl/thienyl substitutions) suggests core-dependent mechanisms. Molecular docking studies (e.g., with norovirus RdRp) reveal that the triazine scaffold itself dominates binding, while substituents fine-tune solubility and off-target effects . Parallel biochemical assays (e.g., enzyme inhibition vs. cytotoxicity) are critical to disentangle SAR .

Q. How do 2,4-dichloro-5-fluoro derivatives mitigate hERG channel toxicity in preclinical development?

hERG inhibition is minimized by reducing basicity and lipophilicity. For example, replacing 7-bromo with 7-chloro in pyrrolo[2,1-f][1,2,4]triazine analogs lowered hERG IC₅₀ from 2.5 μM to 42% inhibition at 3.0 μM, while maintaining VEGFR-2 potency . Plasma protein binding assays and logD adjustments (e.g., <3) further optimize safety .

Q. What in vivo models validate the antitumor efficacy of this compound-based inhibitors?

Human tumor xenografts (e.g., L2987 lung carcinoma in athymic mice) are standard. Compounds like BMS-540215 showed dose-dependent tumor regression (50 mg/kg, oral) with correlative pharmacodynamic markers (e.g., reduced phosphorylated VEGFR-2) . Prodrug strategies (e.g., alanine conjugates) enhance bioavailability for in vivo testing .

Q. How does cross-reactivity with unrelated kinases impact drug design?

Kinome-wide profiling (e.g., using panels of >400 kinases) identifies off-target effects. For example, pyrrolo[2,1-f][1,2,4]triazines targeting VEGFR-2 may inhibit FGFR-1 due to structural homology in the ATP-binding domain. Selectivity is improved by introducing steric hindrance (e.g., methyl groups at position 5) .

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